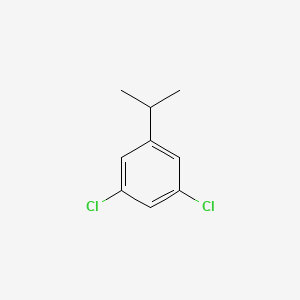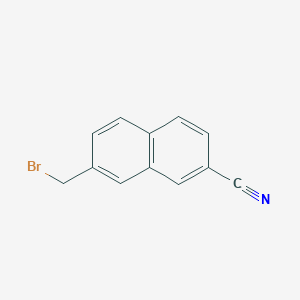
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde
Übersicht
Beschreibung
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a naphthalene ring, along with an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde typically involves the bromination of 1,4-dimethoxy-naphthalene followed by formylation The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetic acid.
Reduction: (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-ethanol.
Substitution: (3-Methoxy-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde or (3-Cyano-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde is not well-defined in the literature. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol: A similar compound with a hydroxyl group instead of an aldehyde group.
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetic acid: A similar compound with a carboxylic acid group instead of an aldehyde group.
(3-Methoxy-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde: A similar compound with a methoxy group instead of a bromine atom.
Uniqueness
(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(3-bromo-1,4-dimethoxynaphthalen-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-9-5-3-4-6-10(9)14(18-2)12(15)11(13)7-8-16/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLIWWASXNPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=CC=CC=C21)OC)Br)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439042 | |
| Record name | (3-Bromo-1,4-dimethoxynaphthalen-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960607-56-1 | |
| Record name | (3-Bromo-1,4-dimethoxynaphthalen-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)
![7-CHLORO-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-5-AMINE](/img/structure/B1609647.png)











